

# 2-Bromohexanal CAS number and molecular formula

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## Compound of Interest

Compound Name: 2-Bromohexanal

CAS No.: 24764-98-5

Cat. No.: B3255019

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## An In-depth Technical Guide to 2-Bromohexanal

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Bromohexanal**, a halogenated aliphatic aldehyde with applications in organic synthesis and potential biological activities. This document details its chemical identity, physical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it explores its reactivity and known biological interactions, offering insights for its application in research and drug development.

### Chemical Identity and Properties

**2-Bromohexanal**, also known as  $\alpha$ -bromohexanal, is an organic compound with the chemical formula  $C_6H_{11}BrO$ .<sup>[1]</sup> It belongs to the class of  $\alpha$ -haloaldehydes, characterized by a bromine atom at the carbon adjacent to the aldehyde functional group. This substitution pattern significantly influences its chemical reactivity.

Table 1: Physicochemical Properties of **2-Bromohexanal**

Property	Value	Reference(s)
CAS Number	24764-98-5	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO	[1]
Molecular Weight	179.05 g/mol	[1]
Appearance	Pale-yellow oil (typical for $\alpha$ -bromoaldehydes)	Inferred from general properties
Boiling Point	63 °C at 12 Torr	[3] (from a similar compound's data)
Density	1.292 g/cm <sup>3</sup> at 21 °C	[3] (from a similar compound's data)

## Synthesis and Purification

The synthesis of **2-bromohexanal** is most commonly achieved through the  $\alpha$ -bromination of its parent aldehyde, hexanal.[4] Due to the propensity of aldehydes to undergo polymerization under acidic conditions generated during direct bromination (hydrobromic acid byproduct), careful control of reaction conditions or the use of alternative methods is crucial for achieving high selectivity and yield.[3]

## Experimental Protocol: Synthesis via $\alpha$ -Bromination of Hexanal

This protocol is a general procedure for the  $\alpha$ -bromination of aldehydes and can be adapted for **2-bromohexanal**.

Materials:

- Hexanal
- Bromine (Br<sub>2</sub>) or N-Bromosuccinimide (NBS)

- Solvent (e.g., Dichloromethane, Carbon Tetrachloride, or Hexafluoroisopropanol - HFIP)[4][5]
- Acid catalyst (e.g., p-Toluenesulfonic acid) for some methods
- Water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hexanal in the chosen solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of the brominating agent (e.g., Bromine or NBS in the same solvent) dropwise to the stirred solution of hexanal.[5] The slow addition is critical to control the reaction temperature and minimize side reactions.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-bromohexanal**.

## Purification

Crude **2-bromohexanal** is often unstable and may decompose upon standing or during purification.[6] Therefore, it is often recommended to use the crude product immediately in the subsequent reaction step. If purification is necessary, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed, although care must be taken to minimize contact time with the silica gel to avoid decomposition.[6]

## Analytical Characterization

The structure and purity of **2-bromohexanal** are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Bromohexanal**

Technique	Expected Data	Reference(s)
<sup>1</sup> H NMR	- Aldehydic proton (CHO) singlet around 9.5 ppm. - Methine proton (CHBr) multiplet around 4.2-4.5 ppm. - Methylene and methyl protons of the butyl chain between 0.9 and 2.0 ppm.	[7][8] (inferred)
<sup>13</sup> C NMR	- Carbonyl carbon (C=O) signal around 190-200 ppm. - Brominated methine carbon (CHBr) signal around 50-60 ppm. - Aliphatic carbons of the butyl chain in the range of 13-35 ppm.	[9] (inferred)
Mass Spectrometry (MS)	- Molecular ion peaks (M <sup>+</sup> and M <sup>++2</sup> ) with approximately equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns corresponding to the loss of Br, CHO, and alkyl fragments.	[10][11][12]
Infrared (IR) Spectroscopy	- Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm <sup>-1</sup> . - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm <sup>-1</sup> . - C-Br stretching vibration in the fingerprint region.	[13][14] (inferred)

## Chemical Reactivity and Biological Interactions

The reactivity of **2-bromohexanal** is dominated by its two functional groups: the aldehyde and the  $\alpha$ -bromo substituent.[4]

- Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid (2-bromohexanoic acid), reduction to an alcohol (2-bromohexan-1-ol), and nucleophilic addition reactions.[4]
- $\alpha$ -Bromo Substituent: The bromine atom is a good leaving group, making the  $\alpha$ -carbon susceptible to nucleophilic substitution by a variety of nucleophiles.

This dual reactivity makes **2-bromohexanal** a versatile intermediate in organic synthesis.

From a biological perspective,  $\alpha$ -haloaldehydes are known to be reactive electrophiles. Their cytotoxicity is often attributed to their ability to react with biological nucleophiles, such as the thiol groups of cysteine residues and the imidazole groups of histidine residues in proteins.[15] [16] Such reactions can lead to enzyme inhibition and disruption of cellular signaling pathways. [17] While specific signaling pathways involving **2-bromohexanal** have not been extensively elucidated, its potential for covalent modification of proteins is a key aspect of its biological activity.

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Bromohexanal [label="Bromination", fontcolor="#202124"]; Bromohexanal -> Oxidation;
Bromohexanal -> Reduction; Bromohexanal -> Nucleophilic_Substitution; Oxidation ->
Carboxylic_Acid; Reduction -> Alcohol; Nucleophilic_Substitution -> Substituted_Product;
Bromohexanal -> Biological_Nucleophiles [style=dashed]; Biological_Nucleophiles ->
Protein_Modification [style=dashed]; Protein_Modification -> Enzyme_Inhibition [style=dashed];
} .dot
Caption: Chemical synthesis, reactivity, and potential biological interactions of 2-Bromohexanal.
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## Conclusion

**2-Bromohexanal** is a reactive chemical intermediate with established utility in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for more complex molecules. While its biological activity is not yet fully characterized, its electrophilic nature suggests a potential for interaction with biological systems, warranting further investigation for applications in medicinal chemistry and drug

development. This guide provides a foundational understanding of **2-bromohexanal** for researchers and scientists working in these fields.

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